2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide, commonly referred to as CDTPT, is a synthetic molecule used in a variety of scientific research applications. It is a member of the thiazole family, and is a versatile molecule capable of being used in a variety of laboratory experiments. CDTPT is a useful compound for researchers, as it can be used to study a wide range of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
A study highlighted the synthesis of thiazole derivatives, including structures similar to "2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide", and evaluated their antimicrobial and cytotoxic activities. These compounds showed significant antibacterial and anticandidal effects against various strains, as well as cytotoxicity against human leukemia cells, demonstrating their potential in the development of new antimicrobial agents and cancer treatments (Dawbaa et al., 2021).
Herbicidal Activity
Another aspect of research on similar compounds involved their synthesis and assessment of herbicidal activity. Studies have synthesized and characterized various derivatives, finding some of them effective as herbicides. This suggests potential applications in agriculture for the control of unwanted vegetation (Liu et al., 2008), (Liu et al., 2007).
Spectroscopic and Computational Analysis
Research also extends to the spectroscopic analysis and quantum chemical calculations of thiazole derivatives, providing insights into their structural characteristics, biological functions, and interaction with proteins. This includes antimicrobial activity and the potential for molecular docking studies to further understand their mechanism of action (Viji et al., 2020).
Corrosion Inhibition
Thiazole derivatives have also been studied for their corrosion inhibition performances on metal surfaces, indicating their potential application in protecting materials from corrosion. Density Functional Theory (DFT) calculations and molecular dynamics simulations have been used to predict the efficacy of these compounds in such applications (Kaya et al., 2016).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, inducing different biological effects . The orientation of the thiazole ring towards the target site can be influenced by the substituents at position-2 and -4 .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Thiazole derivatives are known to induce various biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
properties
IUPAC Name |
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c1-6(13)11(18)17-12-16-10(5-19-12)7-2-3-8(14)9(15)4-7/h2-6H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBJYHZUSMJJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.